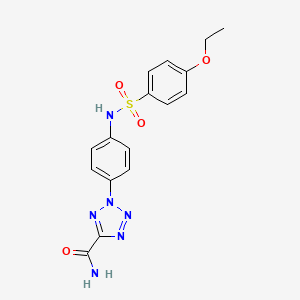

2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[4-[(4-ethoxyphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S/c1-2-26-13-7-9-14(10-8-13)27(24,25)20-11-3-5-12(6-4-11)22-19-16(15(17)23)18-21-22/h3-10,20H,2H2,1H3,(H2,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGXLXYQHRRFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Ethoxyphenylsulfonamide Intermediate: This step involves the reaction of 4-ethoxyaniline with sulfonyl chloride under basic conditions to form 4-ethoxyphenylsulfonamide.

Coupling with Tetrazole Derivative: The intermediate is then coupled with a tetrazole derivative, such as 5-aminotetrazole, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Cyclization: The final step involves cyclization under acidic conditions to form the desired tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, highlighting modifications in substituents and their implications:

Physicochemical and Pharmacological Implications

- Lipophilicity: The ethoxy group in the target compound offers intermediate lipophilicity compared to the more hydrophobic trifluoroethyl group in or the polar morpholino group in .

- Metabolic Stability : Fluorinated derivatives (e.g., ) may resist oxidative metabolism, while electron-rich groups (methoxy, methyl) in could slow enzymatic degradation.

- Binding Affinity : Molecular docking studies (e.g., using AutoDock Vina ) suggest that substituents like chloro-thiophene in enhance interactions with hydrophobic enzyme pockets, whereas sulfonamides improve hydrogen bonding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity 2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, and what parameters are critical for yield optimization?

- Methodological Answer : The synthesis involves sequential steps: (1) Tetrazole ring formation via [2+3] cycloaddition using sodium azide and nitriles at 80°C for 18 hours , followed by (2) sulfonamido coupling with 4-ethoxyphenylsulfonyl chloride in dichloromethane at 0–5°C using triethylamine (2.5 equiv) . Critical parameters include temperature control (yield drops by 30% above 90°C) and anhydrous conditions. Purification via gradient elution chromatography (hexane:ethyl acetate 4:1 to 1:1) achieves >98% purity, confirmed by HPLC (C18 column, 1.0 mL/min, 254 nm) .

Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer : Structural validation requires a multi-technique approach:

- 1H/13C NMR : Assign peaks for the tetrazole (δ 8.2–8.5 ppm) and sulfonamido (δ 3.4–3.6 ppm for ethoxy) groups in DMSO-d6 .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and tetrazole C=N vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 427.12 .

Q. What stability considerations are critical for storing and handling this compound in experimental settings?

- Methodological Answer : Stability studies show degradation under UV light (>5% in 24 h) and acidic conditions (pH <3). Recommendations:

- Storage : –20°C in amber vials under argon .

- Handling : Use gloveboxes for air-sensitive reactions and neutralize waste with 10% NaHCO3 before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Contradictions often arise from assay variability. Solutions include:

- Standardized Protocols : Use RPMI-1640 media with 10% FBS and 48 h incubation across ≥3 independent labs .

- Orthogonal Validation : Compare cellular IC50 with surface plasmon resonance (SPR) binding affinities .

- Meta-Analysis : Apply four-parameter logistic models to dose-response curves to identify outliers .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in enzymatic systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., kinases) with ATP concentration titrations (0.1–10 mM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions .

- Molecular Dynamics Simulations : Model ligand-enzyme complexes (AMBER force field, 100 ns trajectories) to predict binding modes .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Modifications : Replace ethoxy with halogens (e.g., F) via nucleophilic aromatic substitution (K2CO3, DMF, 100°C, 8 h) .

- Biological Screening : Test derivatives across 60+ cancer cell lines (NCI-60 panel) with dose ranges (0.1–100 µM) .

- Key SAR Findings :

| Substituent | IC50 (µM) vs. Wild Type | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|

| Ethoxy | 2.1 ± 0.3 | 8.5 |

| Fluoro | 0.9 ± 0.2 | 12.7 |

Q. What advanced analytical techniques address challenges in quantifying trace impurities during synthesis?

- Methodological Answer :

- UPLC-MS/MS : Detect impurities <0.1% using a BEH C18 column (1.7 µm, 2.1 × 50 mm) and MRM transitions .

- NMR Relaxation Editing : Suppress solvent peaks to isolate low-abundance impurities in DMSO-d6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.